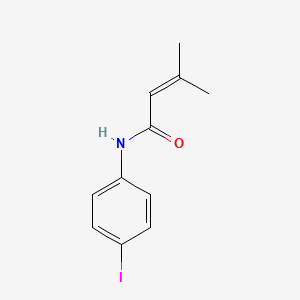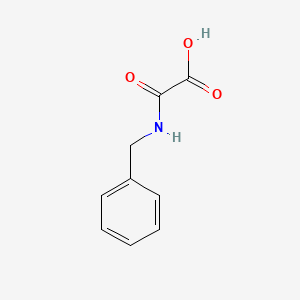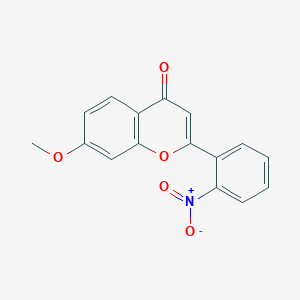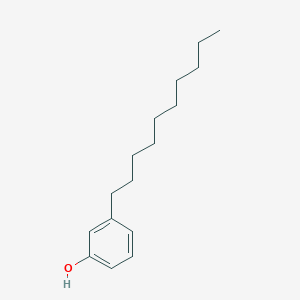
3-Decyl-phenol
概要
説明
3-Decyl-phenol, also known as 3-Pentadecylphenol, is a type of phenolic lipid. It is composed of an aromatic headgroup related to phenol or dihydroxybenzene connected to a hydrophobic hydrocarbon chain . The molecular formula of 3-Decyl-phenol is C21H36O .
Synthesis Analysis
The synthesis of substituted phenols like 3-Decyl-phenol can be achieved via ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .Molecular Structure Analysis
The molecular structure of 3-Decyl-phenol is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI of 3-Decyl-phenol isInChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21 (22)19-20/h15,17-19,22H,2-14,16H2,1H3 . Chemical Reactions Analysis
Phenols, including 3-Decyl-phenol, are highly reactive towards electrophilic aromatic substitution . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The values of melting and boiling points, solubility in water, pKa and Log P are influenced by the detailed chemical structure of phenols .科学的研究の応用
Phenolic Compounds in Plant Stress Response
- Plant Stress Tolerance : Phenolic compounds, including those related to 3-Decyl-phenol, are crucial in helping plants cope with environmental stresses. Plants produce polyphenols such as phenolic acids and flavonoids under abiotic stress conditions like drought, salinity, and extreme temperatures. These compounds play a significant role in scavenging harmful reactive oxygen species and contribute to stress tolerance in plants (Sharma et al., 2019).
Pharmacological Effects of Phenolic Acids
- Biological and Pharmacological Effects : Chlorogenic Acid (CGA), a phenolic acid, exhibits a range of important therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and cardioprotective effects. Studies on CGA, which shares structural similarities with 3-Decyl-phenol, highlight the diverse biological activities of phenolic compounds and their potential in treating disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Applications in Synthesis and Material Science
- Synthesis of Biologically Active Molecules : Phenolic compounds like 3-(Phenylmethoxy)phenol, derived from similar processes, are used as intermediates in synthesizing various chemically active molecules. Their synthesis often employs techniques like liquid-liquid-liquid phase transfer catalysis, showcasing the importance of phenolic compounds in chemical synthesis (Yadav & Badure, 2008).
Detection and Removal of Phenolic Wastes
- Environmental Applications : A study discusses a lab-on-a-chip device using nanostructured microparticles for the detection and removal of phenolic wastes. This research underlines the significance of phenolic compounds in environmental monitoring and waste management (Mayorga-Martinez et al., 2014).
Antioxidant and Health Effects
- Antioxidant Properties : Phenolics, including compounds similar to 3-Decyl-phenol, possess potent antioxidant properties and can contribute to the prevention of oxidative stress-related diseases. Their presence in food influences taste, nutritional quality, and shelf-life, highlighting their importance in the food industry and health sectors (Shahidi & Ambigaipalan, 2015).
作用機序
Safety and Hazards
将来の方向性
Phenol acts as a pollutant even at very low concentrations in water. It is classified as one of the main priority pollutants that need to be treated before being discharged into the environment . Therefore, future research could focus on the development of more efficient methods for the removal of phenolic compounds from the environment.
特性
IUPAC Name |
3-decylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h10,12-14,17H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMIBYZWBMSUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



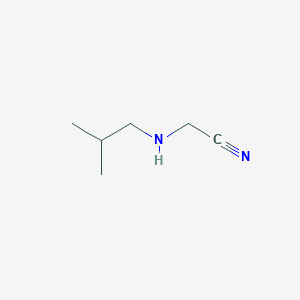
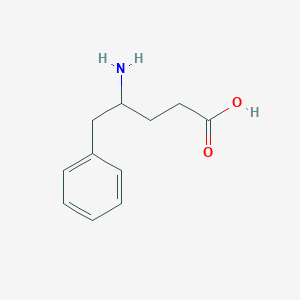

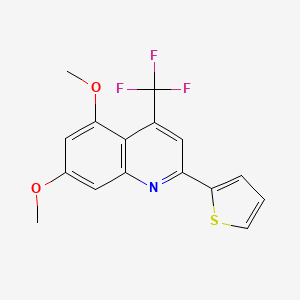
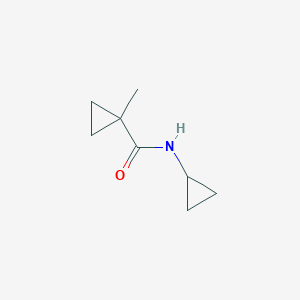
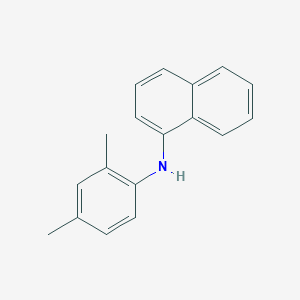
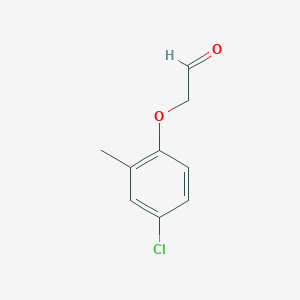
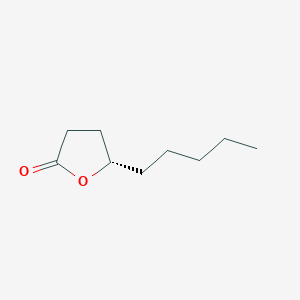
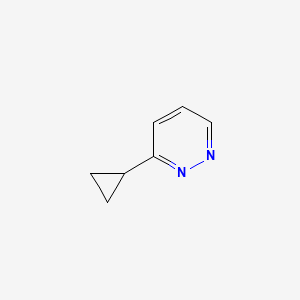
![2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-](/img/structure/B3276066.png)
